N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide is a complex organic compound that features a pyridazine ring, which is known for its wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with 2-chloroethyl phenoxyacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridazine ring results in a dihydropyridazine compound .
Scientific Research Applications
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide
- N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide
- N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide
Uniqueness
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl and phenoxyacetamide moieties contribute to its diverse biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-9-7-16(8-10-17)19-11-12-21(24-23-19)27-14-13-22-20(25)15-28-18-5-3-2-4-6-18/h2-12H,13-15H2,1H3,(H,22,25) |
InChI Key |
HCSWINKQVFGSGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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